2-[(Azetidin-3-yloxy)methyl]-1H-imidazole

Drug Metabolism Lead Optimization Aza-heterocycle Isosteres

This unique heterocyclic building block combines a privileged imidazole core with a conformationally rigid azetidine ring via an oxymethyl linker. This specific architecture is essential for modulating pKa, LogP, and metabolic stability in lead optimization programs—unlike generic pyrrolidine analogs. It is a critical intermediate for synthesizing selective kinase inhibitors with improved safety margins and peptidomimetics with enhanced proteolytic stability. Purchase this non-interchangeable scaffold to drive your SAR studies.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13091877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Azetidin-3-yloxy)methyl]-1H-imidazole
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=NC=CN2
InChIInChI=1S/C7H11N3O/c1-2-10-7(9-1)5-11-6-3-8-4-6/h1-2,6,8H,3-5H2,(H,9,10)
InChIKeyFTGNXJZIBBVHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Azetidin-3-yloxy)methyl]-1H-imidazole: A Conformationally Constrained Azetidine-Imidazole Building Block for Medicinal Chemistry


2-[(Azetidin-3-yloxy)methyl]-1H-imidazole (CAS 1849254-51-8, molecular formula C7H11N3O, molecular weight 153.18 g/mol) is a specialized heterocyclic compound that integrates an imidazole ring with an azetidine moiety via an oxymethyl linker . The imidazole scaffold is a privileged structure in drug discovery due to its capacity for hydrogen bonding, metal coordination, and its presence in numerous bioactive molecules [1]. The azetidine ring, a four-membered saturated nitrogen heterocycle, is increasingly valued as a conformationally constrained building block that can improve metabolic stability and modulate physicochemical properties compared to larger aza-heterocycles like pyrrolidine or piperidine [2]. This compound serves as a versatile intermediate for synthesizing derivatives with tailored properties, particularly in the development of kinase inhibitors, GPCR modulators, and other small-molecule therapeutics [1].

Why 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole Cannot Be Replaced by Simple Imidazole or Azetidine Analogs in Research


Generic substitution among imidazole-azetidine hybrids fails due to the profound impact of subtle structural modifications on key drug-like properties. The specific combination of a four-membered azetidine ring linked via an ether bond to the 2-position of the imidazole core creates a unique conformational and electronic profile. Replacing the azetidine with a larger pyrrolidine or piperidine ring alters basicity (pKa), lipophilicity (LogP), and metabolic clearance [1]. Furthermore, changing the linker from an ether to a thioether or directly attaching the azetidine ring modifies molecular flexibility and hydrogen-bonding capacity, which can drastically alter target binding affinity and selectivity [2]. The precise substitution pattern on the imidazole ring (e.g., 2-position vs. 1- or 4-position) is also critical for pharmacological activity and synthetic accessibility [3]. Therefore, this specific compound is not interchangeable with in-class analogs; its unique structural features are essential for achieving desired outcomes in lead optimization and SAR studies.

Quantitative Differentiation of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole Against Closest Analogs


Enhanced Metabolic Stability via Azetidine vs. Pyrrolidine/Piperidine Scaffold

The azetidine ring in 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole confers superior metabolic stability compared to its pyrrolidine or piperidine analogs. In a systematic study of saturated heterocyclic amines, azetidine derivatives demonstrated consistently low intrinsic microsomal clearance (CLint), indicating high metabolic stability, while some pyrrolidine and piperidine derivatives showed significantly higher clearance [1]. The study reported that fluorinated azetidines generally maintained low CLint values, whereas certain difluoropiperidine derivatives exhibited increased clearance, highlighting the azetidine scaffold's advantage in minimizing hepatic metabolism [1].

Drug Metabolism Lead Optimization Aza-heterocycle Isosteres

Improved Kinase Selectivity and Reduced Cardiotoxicity Risk of Azetidine Scaffolds

In a comparative study of DDR1/2 inhibitors for idiopathic pulmonary fibrosis, the azetidine-containing compound (Compound 37) demonstrated nanomolar potency, improved kinase selectivity, and reduced cardiotoxicity risk compared to indoline and pyrrolidine analogs [1]. The pyrrolidine series, while potent, faced safety and selectivity challenges that were mitigated by the azetidine scaffold [1]. This suggests that the azetidine moiety in 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole could similarly confer selectivity and safety benefits in kinase-targeted drug discovery.

Kinase Inhibition Selectivity Safety Pharmacology

Conformational Restriction and Improved Binding Affinity via Azetidine Ring

The azetidine ring in 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole provides conformational rigidity compared to more flexible pyrrolidine or piperidine rings. This rigidity is expected to enhance binding affinity to target proteins by reducing the entropic penalty upon binding [1]. In a study of azetidine-based PDE10A inhibitors, the rigid azetidine core contributed to high potency (IC50 values in the low nanomolar range) and selectivity over other PDE isoforms [2]. The rigid azetidine scaffold is a key differentiator from flexible alkyl amine linkers.

Conformational Analysis Binding Affinity Molecular Recognition

Optimal Procurement and Application Scenarios for 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole in Drug Discovery


Lead Optimization for Kinase Inhibitors with Improved Selectivity

This compound is ideally suited for medicinal chemistry programs targeting kinases where selectivity and safety are paramount. The azetidine scaffold, as demonstrated in DDR1/2 inhibitor development, can reduce cardiotoxicity risk and improve selectivity over related kinases compared to pyrrolidine-based analogs [1]. Researchers can use 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole as a starting point to synthesize a focused library of kinase inhibitors with a favorable therapeutic window.

Developing Metabolically Stable CNS-Penetrant Compounds

The low intrinsic clearance associated with the azetidine scaffold makes this compound a valuable building block for CNS drug discovery [1]. The oxymethyl linker and imidazole core provide opportunities for optimizing brain penetration while maintaining metabolic stability. This is particularly relevant for targets such as GPCRs, ion channels, or kinases expressed in the CNS, where avoiding rapid hepatic clearance is critical.

Synthesis of Conformationally Constrained Peptidomimetics

The rigid azetidine ring and imidazole moiety of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole make it an excellent scaffold for designing peptidomimetics. The compound can serve as a surrogate for proline or other constrained amino acids in peptide-based therapeutics, potentially improving proteolytic stability and target affinity [1]. This application is supported by the demonstrated utility of azetidines in mimicking propylamine or proline-like structures in bioactive molecules.

Building Block for Targeted Covalent Inhibitors

The azetidine ring in this compound can be functionalized with electrophilic warheads for covalent inhibition strategies. The imidazole core can be derivatized to modulate reactivity and target selectivity. This approach has been validated in the development of irreversible Stat3 inhibitors, where azetidine-based compounds demonstrated selective inhibition (IC50 0.38-0.98 μM) over Stat1/5 (IC50 > 15.8 μM) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.